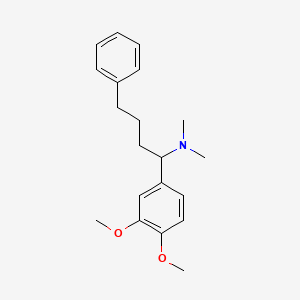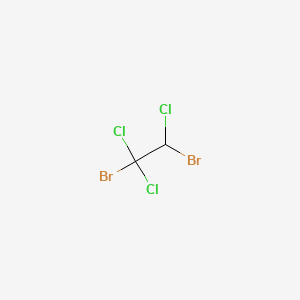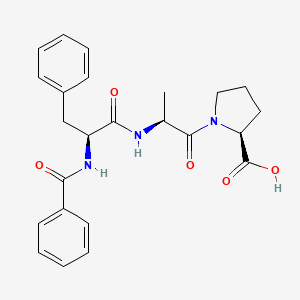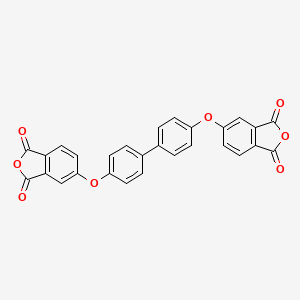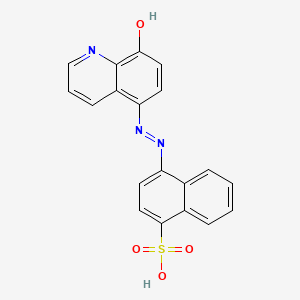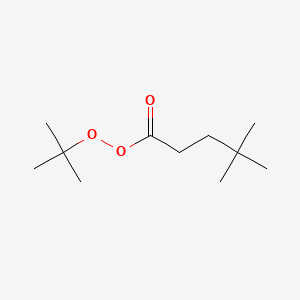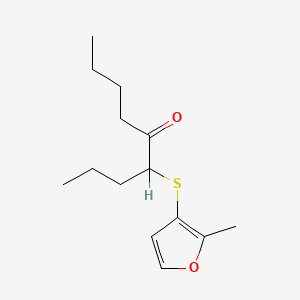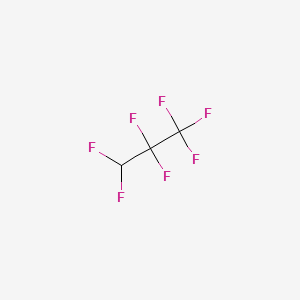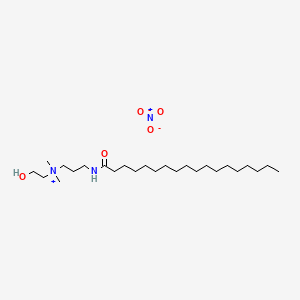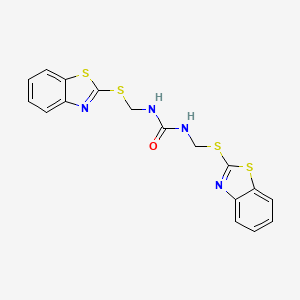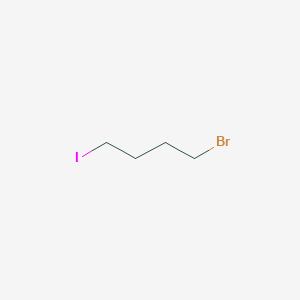
1-Bromo-4-iodobutane
Vue d'ensemble
Description
1-Bromo-4-iodobutane is an organic compound with the molecular formula C4H8BrI. It is a member of the alkyl halides family, where a butane chain is substituted with a bromine atom at the first carbon and an iodine atom at the fourth carbon. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry .
Méthodes De Préparation
1-Bromo-4-iodobutane can be synthesized through several methods. One common synthetic route involves the halogen exchange reaction, where 1-bromo-4-chlorobutane is reacted with sodium iodide in acetone. The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the chlorine atom, resulting in the formation of this compound .
Industrial production methods often involve the direct halogenation of butane derivatives. For instance, 1,4-dibromobutane can be treated with iodine in the presence of a catalyst to yield this compound. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Analyse Des Réactions Chimiques
1-Bromo-4-iodobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of both bromine and iodine atoms. Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-4-iodobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: In biology, it is used to modify biomolecules through halogenation reactions, aiding in the study of enzyme mechanisms and protein functions.
Material Science: This compound is employed in the preparation of polymers and other advanced materials due to its ability to introduce halogen atoms into polymer chains.
Medicinal Chemistry: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 1-bromo-4-iodobutane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the compound acts as an electrophile, where the carbon atoms bonded to the halogens are susceptible to attack by nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the halogen atom, forming a new bond with the carbon atom .
In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the elimination of the halogen atom .
Comparaison Avec Des Composés Similaires
1-Bromo-4-iodobutane can be compared with other similar compounds such as:
1-Bromo-4-chlorobutane: Similar in structure but with a chlorine atom instead of iodine.
1,4-Diiodobutane: Contains two iodine atoms, making it highly reactive in both substitution and elimination reactions.
The uniqueness of this compound lies in its dual halogen substitution, which provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Propriétés
IUPAC Name |
1-bromo-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrI/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKIYVSAPHPZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337740 | |
| Record name | 1-Bromo-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89044-65-5 | |
| Record name | 1-Bromo-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


